AGN 190727 vs. AGN 190121: In Vivo Hypertriglyceridemia Induction
AGN 190727, a structural isomer of the RAR-specific agonist AGN 190121, does not induce hypertriglyceridemia in vivo, whereas AGN 190121 causes dose-dependent increases in serum triglycerides [1]. This functional divergence directly correlates with receptor activation status [2].
| Evidence Dimension | Serum triglyceride elevation (in vivo hypertriglyceridemia induction) |
|---|---|
| Target Compound Data | No induction of hypertriglyceridemia |
| Comparator Or Baseline | AGN 190121: Dose-dependent increase in serum triglycerides |
| Quantified Difference | Complete absence of hypertriglyceridemia induction vs. dose-dependent elevation |
| Conditions | Male Fischer rats, oral gavage once daily for 3 days, serum triglyceride levels measured 24 hr post-last dose without fasting [1] |
Why This Matters
This in vivo functional dichotomy validates AGN 190727 as an essential negative control for dissecting RAR-mediated lipid dysregulation, eliminating confounding metabolic effects inherent to RAR agonists.
- [1] Standeven, A.M., et al. (1996). Retinoid-induced hypertriglyceridemia in rats is mediated by retinoic acid receptors. Fundam Appl Toxicol, 33(2):264-71. PMID: 8921345. View Source
- [2] MedChemExpress. (n.d.). AGN 190727 Technical Datasheet. View Source
